molecular formula C11H12O3 B104480 2-Butanone, 1-(1,3-benzodioxol-5-yl)- CAS No. 23023-13-4

2-Butanone, 1-(1,3-benzodioxol-5-yl)-

Cat. No.: B104480
CAS No.: 23023-13-4
M. Wt: 192.21 g/mol
InChI Key: SWKXHWCUDGJLNA-UHFFFAOYSA-N
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Description

2-Butanone, 1-(1,3-benzodioxol-5-yl)-, also known as 1-(1,3-benzodioxol-5-yl)butan-2-one, is a chemical compound with the molecular formula C11H12O3. This compound is characterized by the presence of a butanone group attached to a benzodioxole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, 1-(1,3-benzodioxol-5-yl)- typically involves the reaction of 1,3-benzodioxole with butanone under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of catalytic tris(dibenzylideneacetone)dipalladium and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) with cesium carbonate as the base .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalytic processes. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butanone, 1-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Butanone, 1-(1,3-benzodioxol-5-yl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one
  • 1-(3,4-Methylenedioxyphenyl)-2-butanone
  • 1-(3,4-Methylenedioxyphenyl)butanone-2

Comparison: Compared to similar compounds, 2-Butanone, 1-(1,3-benzodioxol-5-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and pharmacological properties. Its ability to inhibit the reuptake of multiple neurotransmitters makes it particularly valuable in research related to the central nervous system .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXHWCUDGJLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066847
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23023-13-4
Record name 1-(1,3-Benzodioxol-5-yl)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
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Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
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Record name 2-Butanone, 1-(1,3-benzodioxol-5-yl)-
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Record name 1-(1,3-benzodioxol-5-yl)butan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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